molecular formula C13H16ClNO2 B2437249 Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride CAS No. 2409597-20-0

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Cat. No.: B2437249
CAS No.: 2409597-20-0
M. Wt: 253.73
InChI Key: BNHSEHVUDILCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves several steps. One common method includes the reaction of 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of a catalyst to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular processes. For example, it can inhibit certain enzymes, thereby affecting metabolic pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10;/h2-5,9,14H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRYUHRJGRBAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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